molecular formula C15H17N3O3S2 B4418189 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4418189
M. Wt: 351.4 g/mol
InChI Key: VMYUVLKUOMLFJP-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a phenylsulfonyl group, a thiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with piperidine-4-carboxamide under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Pain Management

Research has indicated that compounds similar to 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can act as dual inhibitors of sEH and FAAH, which are enzymes involved in pain modulation. The inhibition of these enzymes can lead to enhanced analgesic effects and reduced side effects compared to traditional pain medications.

Case Study: Dual Inhibition of sEH and FAAH

A study highlighted the synthesis and biological evaluation of benzothiazole-phenyl-based analogs, including derivatives of piperidine carboxamides. These compounds showed promising results in reducing pain responses in animal models by effectively inhibiting both sEH and FAAH pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory processes. By targeting specific pathways, such as those mediated by sEH and FAAH, these compounds may reduce inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

In vitro studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity by modulating the levels of endocannabinoids and other lipid mediators involved in inflammation . This positions this compound as a candidate for further development in treating inflammatory diseases.

Cardiovascular Applications

Emerging research suggests that piperidine derivatives can play a role in cardiovascular health. Compounds with similar structures have been explored for their ability to treat conditions such as dilated cardiomyopathy.

Potential Mechanisms

The mechanism of action may involve the modulation of ion channels or receptors that are crucial for cardiac function. For instance, a related patent discusses sulfonamide compounds that act as sodium channel blockers, which could be beneficial in managing cardiac arrhythmias .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of these compounds is crucial for optimizing their therapeutic potential. SAR studies have shown that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity.

Data Table: SAR Insights

Compound VariantActivity LevelKey Modifications
Original CompoundModerateBase structure
Variant AHighAdditional methyl group
Variant BLowAltered sulfonyl group

These insights guide synthetic chemists in developing more potent analogs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may participate in binding interactions with proteins, influencing cellular pathways and biological processes .

Biological Activity

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperidine ring, a thiazole moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring engages in hydrogen bonding and ionic interactions. These interactions can significantly influence enzyme activity and receptor function, potentially modulating several biological pathways.

Biological Activity

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of piperidine compounds exhibited inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Fungicidal Activity : Research indicated that related thiazole-piperidine derivatives displayed significant fungicidal activity against various pathogens, highlighting the potential agricultural applications of these compounds .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance:

  • The introduction of different substituents on the piperidine or thiazole rings can enhance binding affinity and selectivity towards specific targets.
  • Compounds with varying electronic properties (e.g., fluorinated vs. non-fluorinated) showed different levels of potency in biological assays .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundEnzyme Inhibition0.5
Piperidine Derivative AAcetylcholinesterase Inhibition0.3
Thiazole-Piperidine BFungicidal Activity0.8

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYUVLKUOMLFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330392
Record name 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849197-08-6
Record name 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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